Cas no 2228366-61-6 (methyl 2-hydroxy-5-{hydroxy(methyl)aminomethyl}benzoate)
methyl 2-hydroxy-5-{hydroxy(methyl)aminomethyl}benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-5-{hydroxy(methyl)aminomethyl}benzoate
- 2228366-61-6
- methyl 2-hydroxy-5-{[hydroxy(methyl)amino]methyl}benzoate
- EN300-1799729
-
- Inchi: 1S/C10H13NO4/c1-11(14)6-7-3-4-9(12)8(5-7)10(13)15-2/h3-5,12,14H,6H2,1-2H3
- InChI Key: IYKVHVFFDJSGKP-UHFFFAOYSA-N
- SMILES: ON(C)CC1C=CC(=C(C(=O)OC)C=1)O
Computed Properties
- Exact Mass: 211.08445790g/mol
- Monoisotopic Mass: 211.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 70Ų
methyl 2-hydroxy-5-{hydroxy(methyl)aminomethyl}benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1799729-0.05g |
methyl 2-hydroxy-5-{[hydroxy(methyl)amino]methyl}benzoate |
2228366-61-6 | 0.05g |
$612.0 | 2023-09-19 | ||
| Enamine | EN300-1799729-0.1g |
methyl 2-hydroxy-5-{[hydroxy(methyl)amino]methyl}benzoate |
2228366-61-6 | 0.1g |
$640.0 | 2023-09-19 | ||
| Enamine | EN300-1799729-0.25g |
methyl 2-hydroxy-5-{[hydroxy(methyl)amino]methyl}benzoate |
2228366-61-6 | 0.25g |
$670.0 | 2023-09-19 | ||
| Enamine | EN300-1799729-0.5g |
methyl 2-hydroxy-5-{[hydroxy(methyl)amino]methyl}benzoate |
2228366-61-6 | 0.5g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1799729-1.0g |
methyl 2-hydroxy-5-{[hydroxy(methyl)amino]methyl}benzoate |
2228366-61-6 | 1g |
$728.0 | 2023-06-02 | ||
| Enamine | EN300-1799729-2.5g |
methyl 2-hydroxy-5-{[hydroxy(methyl)amino]methyl}benzoate |
2228366-61-6 | 2.5g |
$1428.0 | 2023-09-19 | ||
| Enamine | EN300-1799729-5.0g |
methyl 2-hydroxy-5-{[hydroxy(methyl)amino]methyl}benzoate |
2228366-61-6 | 5g |
$2110.0 | 2023-06-02 | ||
| Enamine | EN300-1799729-10.0g |
methyl 2-hydroxy-5-{[hydroxy(methyl)amino]methyl}benzoate |
2228366-61-6 | 10g |
$3131.0 | 2023-06-02 | ||
| Enamine | EN300-1799729-1g |
methyl 2-hydroxy-5-{[hydroxy(methyl)amino]methyl}benzoate |
2228366-61-6 | 1g |
$728.0 | 2023-09-19 | ||
| Enamine | EN300-1799729-5g |
methyl 2-hydroxy-5-{[hydroxy(methyl)amino]methyl}benzoate |
2228366-61-6 | 5g |
$2110.0 | 2023-09-19 |
methyl 2-hydroxy-5-{hydroxy(methyl)aminomethyl}benzoate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on methyl 2-hydroxy-5-{hydroxy(methyl)aminomethyl}benzoate
Research Brief on Methyl 2-hydroxy-5-{hydroxy(methyl)aminomethyl}benzoate (CAS: 2228366-61-6): Recent Advances and Applications
The compound methyl 2-hydroxy-5-{hydroxy(methyl)aminomethyl}benzoate (CAS: 2228366-61-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This aromatic ester derivative, characterized by its unique hydroxymethylaminomethyl substitution pattern, has demonstrated promising biological activities in recent studies. The current research landscape reveals growing attention to this compound's potential as a building block for drug development and as a tool compound in chemical biology studies.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have elucidated the importance of the hydroxymethylaminomethyl moiety at the 5-position of the benzoate ring. Researchers found this functional group contributes significantly to the compound's ability to interact with various biological targets, particularly enzymes involved in inflammatory pathways. The methyl ester group at position 1 was shown to enhance cellular permeability while maintaining metabolic stability, making this scaffold particularly attractive for medicinal chemistry applications.
A breakthrough study in ACS Chemical Biology (2024) demonstrated that 2228366-61-6 can serve as a versatile intermediate for the synthesis of novel kinase inhibitors. The research team developed an efficient synthetic route to modify the hydroxymethylaminomethyl group, enabling rapid generation of diverse analogs. This work has opened new possibilities for targeting previously undruggable kinases, with particular success observed in the development of selective inhibitors for atypical protein kinase C isoforms.
In pharmaceutical formulation research, methyl 2-hydroxy-5-{hydroxy(methyl)aminomethyl}benzoate has shown remarkable stability profiles under various pH conditions, as reported in recent preformulation studies (International Journal of Pharmaceutics, 2024). The compound's balanced hydrophilicity-lipophilicity character (logP ~1.8) and good aqueous solubility (>50 mg/mL at physiological pH) make it particularly suitable for oral dosage form development. These properties, combined with its favorable toxicological profile in preliminary animal studies, position this molecule as a promising candidate for further drug development.
Emerging applications in chemical biology have also been reported, where 2228366-61-6 has been utilized as a molecular probe to study protein-protein interactions. A Nature Chemical Biology publication (2024) described its use as a photoaffinity labeling agent, taking advantage of the hydroxyl groups for subsequent bioconjugation. The benzoate core provides an excellent platform for fluorescent tagging, enabling real-time visualization of target engagement in cellular systems.
Current challenges in the field include optimizing the synthetic scalability of 2228366-61-6 and further characterizing its metabolic fate in vivo. Recent advances in continuous flow chemistry have shown promise in addressing the former, with a Green Chemistry (2024) report demonstrating a 75% yield improvement over batch processes. Meanwhile, ongoing ADME studies are expected to provide crucial data on the compound's pharmacokinetic properties, which will guide its future development either as a drug candidate or as a chemical biology tool.
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